molecular formula C8H15NO B13172990 1-[(Cyclopropylmethyl)amino]butan-2-one

1-[(Cyclopropylmethyl)amino]butan-2-one

Katalognummer: B13172990
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: YRDVDUXFVFDLJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Cyclopropylmethyl)amino]butan-2-one is an organic compound with the molecular formula C8H15NO It is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a butan-2-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclopropylmethyl)amino]butan-2-one typically involves the reaction of cyclopropylmethylamine with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced equipment to ensure efficient production. The compound is then purified using techniques such as distillation or chromatography to meet the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(Cyclopropylmethyl)amino]butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-[(Cyclopropylmethyl)amino]butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-[(Cyclopropylmethyl)amino]butan-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

    Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the butan-2-one backbone.

    Butan-2-one: Contains the butan-2-one structure but lacks the cyclopropylmethylamino group.

    Cyclopropylmethyl ketone: Similar structure but different functional groups

Uniqueness: 1-[(Cyclopropylmethyl)amino]butan-2-one is unique due to the combination of the cyclopropylmethyl group and the butan-2-one backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

1-(cyclopropylmethylamino)butan-2-one

InChI

InChI=1S/C8H15NO/c1-2-8(10)6-9-5-7-3-4-7/h7,9H,2-6H2,1H3

InChI-Schlüssel

YRDVDUXFVFDLJS-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CNCC1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.